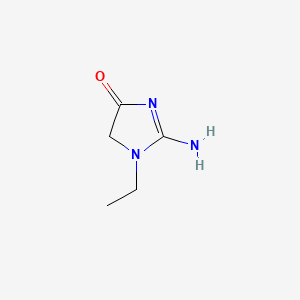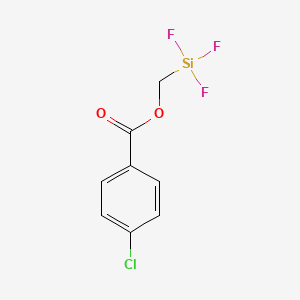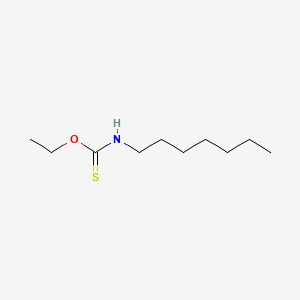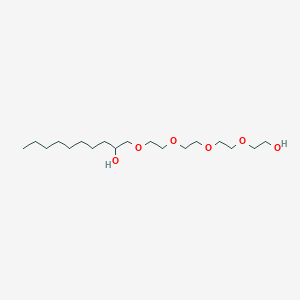![molecular formula C20H20N4O B14450943 2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline CAS No. 76226-69-2](/img/structure/B14450943.png)
2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a morpholine ring, a phenyl group, and a quinoline moiety, which are linked through a hydrazinyl bridge.
Méthodes De Préparation
The synthesis of 2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline typically involves the condensation of a quinoline derivative with a morpholine-substituted hydrazine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the condensation reaction. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines .
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in the synthesis of various biologically active molecules.
Reduction: Reduction of the compound can yield hydrazine derivatives, which can be further functionalized for specific applications.
Substitution: The phenyl and morpholine groups can be substituted with other functional groups to modify the compound’s properties and enhance its biological activity
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules. .
Biology: Quinoline derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In materials science, the compound can be used to develop novel materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it can interact with receptors on the cell surface, triggering a cascade of intracellular signaling events .
The exact molecular targets and pathways involved depend on the specific application and the biological context. For example, in cancer research, the compound may inhibit kinases involved in cell proliferation, while in antimicrobial research, it may disrupt bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also exhibits antiviral and anticancer properties.
Camptothecin: A natural product with potent anticancer activity, used as a lead compound for developing chemotherapeutic agents.
Mepacrine: An antimalarial and anti-inflammatory agent with a quinoline core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholine and phenyl groups contribute to its versatility and potential for diverse applications .
Propriétés
Numéro CAS |
76226-69-2 |
|---|---|
Formule moléculaire |
C20H20N4O |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-[[morpholin-4-yl(phenyl)methylidene]amino]quinolin-2-amine |
InChI |
InChI=1S/C20H20N4O/c1-2-7-17(8-3-1)20(24-12-14-25-15-13-24)23-22-19-11-10-16-6-4-5-9-18(16)21-19/h1-11H,12-15H2,(H,21,22) |
Clé InChI |
CBHRNIPMXCMMOQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=NNC2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


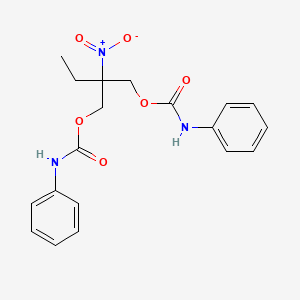
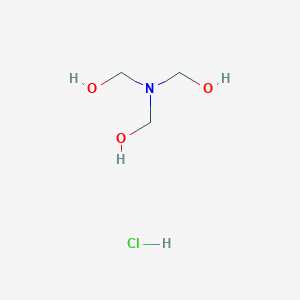

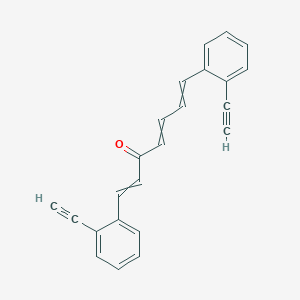
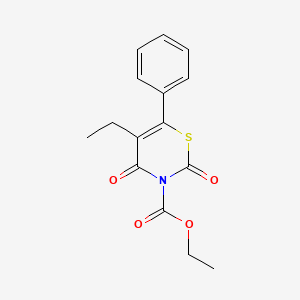

![1-([1,1'-Biphenyl]-4-yl)-2-chloropropan-1-one](/img/structure/B14450906.png)
